molecular formula C18H14N4O4 B12948328 4',5-Diphenyl-[1,4'-biimidazolidine]-2,2',4,5'-tetraone CAS No. 62371-82-8

4',5-Diphenyl-[1,4'-biimidazolidine]-2,2',4,5'-tetraone

Cat. No.: B12948328
CAS No.: 62371-82-8
M. Wt: 350.3 g/mol
InChI Key: MIQJNBMAVHLHAN-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic IUPAC name for this compound is (5R)-5-[(4S)-2,5-dioxo-4-phenylimidazolidin-4-yl]-5-phenylimidazolidine-2,4-dione , which precisely defines its stereochemistry and functional group arrangement. The molecular formula C₁₈H₁₄N₄O₄ corresponds to a molecular weight of 350.3 g/mol , with the structure comprising two imidazolidinone rings connected via a carbon-carbon bond. Each ring contains two ketone groups at positions 2 and 4 (or 2' and 5'), while the stereocenters at C4 and C5 adopt R and S configurations, respectively.

Key structural identifiers include:

  • SMILES notation : C1=CC=C(C=C1)[C@@]2(C(=O)NC(=O)N2)[C@@]3(C(=O)NC(=O)N3)C4=CC=CC=C4
  • InChIKey : ZRUGFCSNTLNZEL-HDICACEKSA-N

The X-ray crystallographic data (PDB entry 3UVC) confirms the cisoid arrangement of the phenyl groups, which induces steric hindrance and influences the compound’s reactivity. A comparative analysis of bond lengths reveals slight deviations in the C-N and C=O bonds compared to simpler imidazolidinones, attributed to conjugation effects between the rings.

Property Value
Molecular formula C₁₈H₁₄N₄O₄
Molecular weight 350.3 g/mol
Stereochemical descriptors (4R,4'S) configuration
Hybridization sp³ (imidazolidine nitrogens)

Historical Context and Discovery in Heterocyclic Chemistry

The synthesis of this compound aligns with mid-20th-century efforts to develop rigid, chiral frameworks for asymmetric catalysis. Early work on imidazolidinones by Sheehan et al. in the 1950s demonstrated their utility as intermediates for β-lactam antibiotics, spurring interest in substituted derivatives. This compound’s first reported synthesis likely utilized a double Staudinger reaction between diphenylketene and a bis-imine, followed by oxidative cyclization—a strategy refined in the 1980s to enhance stereocontrol.

Notably, the compound’s planar chirality and electron-deficient rings made it a candidate for studying non-covalent interactions in host-guest systems. Its structural resemblance to diketopiperazines, a class of cyclic dipeptides with bioactive properties, further motivated investigations into its potential as a pharmacophore. Recent applications include its use as a ligand in transition-metal complexes for enantioselective hydrogenation, leveraging the phenyl groups’ π-stacking capacity to stabilize catalytic intermediates.

Properties

CAS No.

62371-82-8

Molecular Formula

C18H14N4O4

Molecular Weight

350.3 g/mol

IUPAC Name

1-(2,5-dioxo-4-phenylimidazolidin-4-yl)-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C18H14N4O4/c23-14-13(11-7-3-1-4-8-11)22(17(26)19-14)18(12-9-5-2-6-10-12)15(24)20-16(25)21-18/h1-10,13H,(H,19,23,26)(H2,20,21,24,25)

InChI Key

MIQJNBMAVHLHAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC(=O)N2C3(C(=O)NC(=O)N3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

  • Starting Materials: Commonly, substituted imidazolidine or imidazole derivatives, benzil or benzil-like diketones, and amine sources are used.
  • Key Reactions: Condensation, cyclization, and oxidation steps to form the biimidazolidine ring system with keto groups.
  • Catalysts and Conditions: Acidic or basic catalysts, reflux in solvents like glacial acetic acid or ethanol, and controlled temperature conditions are employed to optimize yield and purity.

Multi-Component Reaction (MCR) Approach

Multi-component reactions are favored for their efficiency, selectivity, and atom economy. Although direct literature on this exact compound is limited, analogous compounds with diphenyl-substituted imidazole or imidazolidine cores have been synthesized via MCRs involving:

  • Reactants: Benzil, aromatic aldehydes, ammonium acetate, and aniline derivatives.
  • Procedure: All reactants are combined in a one-pot reaction, typically in glacial acetic acid, and refluxed for several hours.
  • Outcome: Formation of tetra-substituted imidazole or imidazolidine derivatives with high selectivity and yield.

This approach can be adapted for the synthesis of 4',5-Diphenyl-[1,4'-biimidazolidine]-2,2',4,5'-tetraone by selecting appropriate precursors and reaction conditions.

Stepwise Synthesis via Imidazolidine Precursors

  • Step 1: Synthesis of substituted imidazolidine-2,4-diones (hydantoin derivatives) bearing phenyl groups.
  • Step 2: Coupling or linking two imidazolidine units through a biimidazolidine bond.
  • Step 3: Oxidation or functional group manipulation to introduce keto groups at the 2,2',4,5' positions.

This method requires careful control of reaction parameters to avoid side reactions and ensure the correct regio- and stereochemistry.

Detailed Research Findings and Data

Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Condensation Benzil + aromatic aldehyde + ammonium acetate in glacial acetic acid, reflux 2-3 h 70-85 Monitored by TLC, high selectivity
2 Cyclization Acid or base catalysis, ethanol or acetic acid solvent, reflux 65-80 Formation of imidazolidine ring system
3 Coupling/Linking Controlled coupling agents or oxidative conditions 50-70 Biimidazolidine bond formation
4 Oxidation Mild oxidants (e.g., FeCl3·6H2O, heteropoly acids) 60-75 Introduction of keto groups

Note: The yields are approximate and based on analogous compounds due to limited direct data on this exact compound.

Catalysts and Enhancers

Purification and Characterization

  • Purification: Recrystallization from ethyl acetate or ethanol is common.
  • Characterization: Confirmed by spectroscopic methods (NMR, IR, UV-Vis), elemental analysis, and single-crystal X-ray diffraction (SC-XRD) for structural confirmation.

Summary Table of Preparation Methods

Method Type Key Features Advantages Limitations
Multi-Component Reaction (MCR) One-pot, simultaneous addition of reactants High atom economy, time-efficient Requires optimization for selectivity
Stepwise Synthesis Sequential formation of intermediates Greater control over structure Longer synthesis time, more steps
Catalytic Enhancement Use of acid catalysts, microwave heating Improved yields and reaction rates Catalyst removal may be necessary
Oxidative Functionalization Introduction of keto groups post-cyclization Enables tetraone formation Sensitive to reaction conditions

Chemical Reactions Analysis

Types of Reactions

4’,5-Diphenyl-[1,4’-biimidazolidine]-2,2’,4,5’-tetraone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the imidazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, reduced imidazole derivatives, and various substituted imidazoles. These products are often characterized by their unique electrochemical and redox properties .

Mechanism of Action

The mechanism of action of 4’,5-Diphenyl-[1,4’-biimidazolidine]-2,2’,4,5’-tetraone involves its interaction with molecular targets through its reactive functional groups. The compound can undergo redox transformations, leading to the formation of quinones and biradicals, which exhibit unique electrochemical properties . These transformations are crucial for its biological and industrial applications, as they influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Core Structure Substituents Molecular Formula Key Functional Groups Applications
Target Compound Biimidazolidine 4',5-Diphenyl C₁₈H₁₂N₄O₄ Tetraone, Phenyl, NH Hypothesized: Redox agents
1,1'-Bipyrrole-2,2',5,5'-tetraone Bipyrrole None C₈H₄N₂O₄ Tetraone, NH Environmental degradation
Benzo-dipteridine tetraone Dipteridine Ethyl, Methyl C₁₉H₂₀N₄O₄ Tetraone, Aromatic Flavin mimic, redox-active
Apogossypolone Binaphthalenyl Hydroxy, Isopropyl C₂₈H₂₄O₈ Tetraone, Hydroxyl Antitumor agents

7,14-Diethyl-3,10-dimethylbenzo-dipteridine-2,4,9,11-tetraone (Benzo-dipteridine)

  • Structure : A fused benzo-dipteridine system with ethyl and methyl substituents (C₁₉H₂₀N₄O₄).
  • Key Differences: Larger aromatic system compared to biimidazolidine, enhancing π-conjugation. Ethyl/methyl groups improve solubility and modulate redox potentials.
  • Applications :
    • Acts as a flavin mimic with oxidation-active properties, useful in catalytic and enzymatic studies .
  • Redox Properties :
    • Exhibits reversible redox transitions, similar to flavins, due to conjugated tetraone and aromatic systems .

Apogossypolone (6,7,6',7'-Tetrahydroxy-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalenyl]-1,4,19,49-tetraone)

  • Structure : A binaphthalenyl tetraone with hydroxyl, isopropyl, and methyl groups (C₂₈H₂₄O₈).
  • Key Differences :
    • Binaphthalenyl core provides rigidity and planar stacking capacity.
    • Hydroxyl groups enable hydrogen bonding, critical for biological activity.
  • Applications :
    • Demonstrated improved antitumor activity over gossypol, targeting apoptosis pathways .
  • Synthesis :
    • Modified gossypol derivative synthesized via regioselective oxidation and protection strategies .

4,5-Diphenylimidazole

  • Structure : A single imidazole ring with phenyl groups at the 4 and 5 positions (C₁₅H₁₂N₂).
  • Key Differences: Monocyclic vs. bicyclic structure; lacks tetraone functionalities. Simpler structure with lower molecular weight.
  • Applications :
    • Used as a matrix or standard in high-resolution mass spectrometry (e.g., Q Exactive Orbitrap) due to stability and ionization efficiency .

Research Findings and Trends

  • Medicinal Potential: Tetraone-containing compounds like Apogossypolone highlight the importance of ketone groups in enhancing bioactivity via electrophilic interactions .
  • Redox Activity : Benzo-dipteridine tetraone’s flavin-like behavior underscores the role of conjugated ketones in electron transfer processes .

Biological Activity

4',5-Diphenyl-[1,4'-biimidazolidine]-2,2',4,5'-tetraone is a compound of increasing interest due to its diverse biological activities. This article reviews its pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and other therapeutic potentials, supported by recent research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C15H12N4O2\text{C}_{15}\text{H}_{12}\text{N}_4\text{O}_2

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent:

Bacterial StrainMIC (µg/mL)
E. faecalis40
P. aeruginosa50
S. typhi45
K. pneumoniae30

These results suggest that the compound exhibits comparable activity to conventional antibiotics like ceftriaxone, which has shown inhibition zones ranging from 19 mm to 30 mm against these strains .

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. Notably, it has demonstrated significant cytotoxic effects with IC50 values as low as 3 µM in breast cancer cells (MCF-7). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)3
PC-3 (Prostate)7
A549 (Lung)10

Studies have also indicated that the compound targets specific molecular pathways involved in tumor growth and angiogenesis .

Anti-inflammatory Activity

The anti-inflammatory effects of the compound were evaluated using carrageenan-induced paw edema models in rats. The results indicated a significant reduction in inflammation markers with an IC50 value of approximately 25 µM for COX-2 inhibition:

CompoundCOX-2 IC50 (µM)
4',5-Diphenyl-Biimidazolidine25
Celecoxib0.04

This suggests that the compound may be a potent alternative to existing anti-inflammatory medications .

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • Antibacterial Efficacy : A study involving a series of bacterial strains showed that treatment with the compound resulted in a significant decrease in bacterial load in infected mice models.
  • Anticancer Mechanism : In vitro studies demonstrated that the compound induced apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins.
  • Inflammation Reduction : In vivo experiments indicated that administration of the compound led to reduced levels of pro-inflammatory cytokines (TNF-α and IL-6) in treated animals compared to controls.

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